Dihydralazine Sulfate

hemodynamics spontaneously hypertensive rat vasodilator duration

Dihydralazine sulfate (CAS 7327-87-9) is a bis-hydrazine phthalazine vasodilator with a terminal half-life of 4.96 h—significantly longer than mono-hydrazine hydralazine—enabling 24 h antihypertensive action from a single 0.3 mg/kg i.a. dose. Its biphasic elimination (distribution t½ 0.57 h; terminal t½ 4.96 h) and distinct genotoxicity rank (SCE: dihydralazine > endralazine > hydralazine) preclude class-based substitution. Ideal for chronic hemodynamic monitoring in SHR models, PBPK modeling, and formulation R&D. Not interchangeable with hydralazine.

Molecular Formula C8H12N6O4S
Molecular Weight 288.29 g/mol
CAS No. 7327-87-9
Cat. No. B124380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydralazine Sulfate
CAS7327-87-9
Synonyms1,4-Dihydrazinylphthalazine Sulfate;  2,3-Dihydro-1,4-phthalazinedione Dihydrazone Sulfate;  1,4-Dihydrazinophthalazine;  Depressan;  Dihydralazine Sulfate;  Dihydrazinophthalazine Sulfate;  Dihyzin; 
Molecular FormulaC8H12N6O4S
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O
InChIInChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4)
InChIKeyBWHAMWGGORIDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydralazine Sulfate: Evidence-Based Procurement Guide for a Phthalazine Arteriolar Vasodilator


Dihydralazine sulfate (CAS 7327-87-9), chemically 1,4-dihydrazinophthalazine sulfate, is a phthalazine-derived arteriolar vasodilator used as an antihypertensive agent . It is structurally distinct from its mono-hydrazine analog hydralazine, bearing two hydrazine groups [1]. Dihydralazine sulfate exists as a white to yellowish crystalline powder with a melting point of 241–245°C (with decomposition) [2]. The compound is sparingly soluble in boiling water and slightly soluble in water or ethanol; its hemipentahydrate form (C8H10N6·H2SO4·2½H2O) is the official reference standard for HPLC analysis [2][3].

Dihydralazine Sulfate vs. Hydralazine: Why Simple Interchange Is Not Supported by Evidence


Although dihydralazine and hydralazine share a common phthalazine core and both act as arteriolar vasodilators, key quantitative differences preclude direct substitution in experimental and therapeutic contexts. Dihydralazine demonstrates a substantially longer antihypertensive duration—up to 24 hours at 0.3 mg/kg i.a. compared to a shorter effect from the same dose of hydralazine [1]. Pharmacokinetically, dihydralazine exhibits a biphasic elimination with a terminal half-life of 4.96 hours versus hydralazine's shorter half-life [2], and dihydralazine is partially metabolized to hydralazine in vivo, creating a distinct exposure profile [2]. The two compounds also differ in their genotoxicity profiles, with dihydralazine showing a distinct rank order for sister chromatid exchange induction (dihydralazine > endralazine > hydralazine) [3]. These documented differences mean that using hydralazine as a surrogate for dihydralazine in research assays or industrial applications introduces uncontrolled variability that may compromise data reproducibility.

Dihydralazine Sulfate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Duration of Antihypertensive Action: Dihydralazine vs. Hydralazine vs. Endralazine in Conscious SHR

In conscious spontaneously hypertensive rats (SHR) equipped for chronic hemodynamic measurements, a single intra-arterial dose of 0.3 mg/kg dihydralazine produced a rapid fall in blood pressure and peripheral resistance that persisted for up to 24 hours [1]. Hydralazine administered at the identical 0.3 mg/kg i.a. dose produced a comparable initial blood pressure reduction, but the duration of effect was markedly shorter [1]. The newer vasodilator endralazine (0.1–1 mg/kg i.a.) exhibited a duration of action similar to that of dihydralazine [1].

hemodynamics spontaneously hypertensive rat vasodilator duration

Human Pharmacokinetic Half-Life: Dihydralazine vs. Hydralazine Biphasic Elimination

Following a single oral dose of 20 mg dihydralazine sulfate suspension to seven healthy human subjects, dihydralazine plasma concentrations declined biphasically with apparent half-lives of 0.57 hours (distribution phase) and 4.96 hours (terminal elimination phase) [1]. In a separate study following oral administration of 25 mg dihydralazine to two healthy volunteers, the mean elimination half-life for unchanged dihydralazine was 1.03 hours, and for apparent (total) dihydralazine was 3.9 hours [2]. Comparative literature indicates that dihydralazine possesses a longer half-life than hydralazine, though quantitative half-life values for hydralazine under matched conditions are not provided in these sources [3].

pharmacokinetics elimination half-life human plasma

Genotoxicity Profile: Differential Rank Order for Sister Chromatid Exchanges

In mouse bone marrow cells following single intraperitoneal administration of LD50 doses, all three hydrazine derivatives (hydralazine, dihydralazine, endralazine) induced a modest but statistically significant increase in sister chromatid exchange frequency compared to controls [1]. Critically, the rank order of potency for this endpoint was dihydralazine > endralazine > hydralazine [1]. In contrast, for DNA elution rate (DNA fragmentation) across four organs, the rank order was hydralazine > dihydralazine > endralazine [1]. In the Ames reversion test, hydralazine and dihydralazine elicited mixed genetic mechanisms (both base-pair substitution and frameshift mutations), whereas endralazine exclusively induced frameshift errors [1].

genotoxicity sister chromatid exchange mutagenicity

In Vitro Solubility Profile: Water and DMSO Compatibility for Experimental Use

Dihydralazine sulfate demonstrates a defined solubility profile in common laboratory solvents. In water at 25°C, solubility is 8 mg/mL (27.75 mM); in DMSO, solubility is 6 mg/mL (20.81 mM); the compound is insoluble in ethanol . The Chinese Pharmacopoeia describes dihydralazine sulfate as sparingly soluble in boiling water and slightly soluble in water or ethanol at room temperature [1]. For procurement, certified analytical purity of 99.94% (HPLC) is commercially available .

solubility formulation in vitro assays

Fixed-Dose Combination Formulations: Dihydralazine Sulfate with Clonidine and Hydrochlorothiazide

A patent application (CN 108815177 A) describes a compound dihydralazine sulfate preparation containing clonidine hydrochloride, dihydralazine sulfate, and hydrochlorothiazide as the three active pharmaceutical ingredients [1]. The preparation method and therapeutic application of this fixed-dose combination are specified in the patent [1]. Additionally, a separate patent (CN 105878256 A) discloses a pharmaceutical composition of dihydralazine sulfate and its application in hyperuricemia [2].

fixed-dose combination hypertension patent

Analytical Reference Standard: Dihydralazine Sulfate Hemipentahydrate for HPLC Quantitation

The China National Institute for Food and Drug Control supplies a chemical reference standard of dihydralazine sulfate hemipentahydrate (C8H10N6·H2SO4·2½H2O, molecular weight 333.32) specifically for HPLC method development and quantitation [1]. The standard is certified at 85.5% purity calculated as the anhydrous sulfate salt (C8H10N6·H2SO4) and is supplied in amber vials [1]. This hydrous form differs from the anhydrous dihydralazine sulfate (CAS 7327-87-9, molecular weight 288.28) used in most research applications .

reference standard HPLC quality control

High-Value Application Scenarios for Dihydralazine Sulfate Based on Verified Differentiation Evidence


Prolonged Hemodynamic Studies in Rodent Hypertension Models

Researchers conducting chronic hemodynamic monitoring in conscious spontaneously hypertensive rats (SHR) benefit from dihydralazine's extended duration of action (up to 24 hours at 0.3 mg/kg i.a.) compared to hydralazine's shorter effect [1]. This prolonged efficacy reduces the need for repeated dosing during extended recording sessions and minimizes handling-related stress artifacts. Dihydralazine is the preferred compound when experimental protocols require sustained vasodilation over a full circadian cycle without continuous infusion.

Human Pharmacokinetic Modeling Requiring Extended Half-Life Parameters

Pharmacokinetic modelers and clinical pharmacologists evaluating dihydralazine should utilize the established biphasic half-life values: 0.57 hours (distribution) and 4.96 hours (terminal elimination) following a 20 mg oral dose [2]. For assays measuring total (apparent) dihydralazine after acid hydrolysis, the terminal half-life is approximately 3.9 hours following a 25 mg oral dose [3]. These distinct half-life values differentiate dihydralazine from hydralazine in physiologically based pharmacokinetic (PBPK) models and should inform dosing interval selection.

Genotoxicity Screening and Mechanistic Toxicology Studies

Toxicology laboratories conducting comparative genotoxicity assessments of hydrazine-derivative vasodilators must recognize that dihydralazine exhibits a unique rank order for sister chromatid exchange induction (dihydralazine > endralazine > hydralazine) in mouse bone marrow cells [4]. Additionally, dihydralazine induces mixed mutation mechanisms (both base-pair substitution and frameshift) in the Ames test, distinguishing it from endralazine's exclusive frameshift activity [4]. These compound-specific genotoxicity profiles preclude the use of class-level assumptions in safety evaluations.

Fixed-Dose Combination Product Development

Pharmaceutical formulation scientists developing multi-drug antihypertensive products can reference existing patent literature describing dihydralazine sulfate in combination with clonidine hydrochloride and hydrochlorothiazide [5]. The existence of this patented combination establishes formulation feasibility and provides a starting point for excipient compatibility studies. Additionally, patent documentation supports exploration of dihydralazine sulfate for hyperuricemia indications [6].

Technical Documentation Hub

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